An In-depth Technical Guide to 5-Bromo-2-tert-butylpyrimidine
An In-depth Technical Guide to 5-Bromo-2-tert-butylpyrimidine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-2-tert-butylpyrimidine, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
5-Bromo-2-tert-butylpyrimidine is a substituted pyrimidine with the molecular formula C₈H₁₁BrN₂. The presence of the bulky tert-butyl group at the 2-position and the bromine atom at the 5-position imparts specific chemical characteristics that are valuable in organic synthesis and medicinal chemistry.
Physicochemical Data
A summary of the key physicochemical properties of 5-Bromo-2-tert-butylpyrimidine is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 85929-94-8 | Tokyo Chemical Industry Co., Ltd. |
| Molecular Formula | C₈H₁₁BrN₂ | PubChemLite |
| Molecular Weight | 215.09 g/mol | PubChemLite |
| Appearance | White to Almost white powder to crystal | Tokyo Chemical Industry Co., Ltd. |
| Melting Point | 51.0 to 55.0 °C | Tokyo Chemical Industry Co., Ltd. |
| Purity | >98.0% (GC) | Tokyo Chemical Industry Co., Ltd. |
| Predicted XlogP | 2.6 | PubChemLite |
Synthesis and Experimental Protocols
The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various synthetic routes. A general and efficient one-step method involves the reaction of 2-bromomalonaldehyde with an appropriate amidine compound.[1]
General Synthesis Protocol
This protocol describes a generalized procedure for the synthesis of 5-bromo-2-substituted pyrimidines, which can be adapted for 5-Bromo-2-tert-butylpyrimidine.
Materials:
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2-Bromomalonaldehyde
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tert-Butylamidine hydrochloride
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Protic acid (e.g., acetic acid)
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Alcohol (e.g., ethanol)
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Molecular sieves (3A or 4A)
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Sodium hydroxide solution
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Dichloromethane
Procedure:
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A solution of 2-bromomalonaldehyde in a protic acid, and optionally an alcohol, is prepared in a reaction vessel containing molecular sieves.
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A solution of tert-butylamidine hydrochloride in a protic acid is prepared separately.
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The amidine solution is added dropwise to the 2-bromomalonaldehyde solution at a temperature of 60-90 °C over a period of 20-40 minutes.
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The reaction mixture is then heated to a temperature of 70-105 °C and stirred for 4-10 hours.
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After the reaction is complete, the mixture is cooled, and water is added. The mixture is allowed to stand, followed by filtration to collect the solid product.
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The crude product is dissolved in dichloromethane and washed with a sodium hydroxide solution.
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The organic layer is collected, dried, and concentrated to yield 5-Bromo-2-tert-butylpyrimidine.
Caption: General workflow for the synthesis of 5-Bromo-2-tert-butylpyrimidine.
Reactivity and Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] The bromine atom at the 5-position of 5-Bromo-2-tert-butylpyrimidine is particularly useful for introducing molecular diversity through various cross-coupling reactions.
Key Reactions
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Suzuki-Miyaura Coupling: The C-Br bond can readily participate in palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids or esters to form new C-C bonds. This allows for the introduction of various aryl or heteroaryl substituents at the 5-position.[4]
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Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes can be employed to introduce alkynyl groups at the 5-position.
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Buchwald-Hartwig Amination: The C-Br bond can undergo palladium-catalyzed amination to introduce a wide range of nitrogen-containing functional groups.
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Nucleophilic Aromatic Substitution: While the pyrimidine ring is electron-deficient, nucleophilic aromatic substitution at the 5-position is less common than at the 2, 4, or 6 positions. However, under specific conditions, the bromine can be displaced by strong nucleophiles.
The tert-butyl group at the 2-position generally serves as a sterically bulky, lipophilic group that can influence the compound's pharmacokinetic properties and binding affinity to biological targets.[1]
Caption: Key cross-coupling reactions of 5-Bromo-2-tert-butylpyrimidine.
Conclusion
5-Bromo-2-tert-butylpyrimidine is a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery. Its defined chemical properties and the reactivity of the C-Br bond allow for the systematic exploration of chemical space around the pyrimidine core. The synthetic protocols and reactivity profiles outlined in this guide provide a foundation for researchers to utilize this compound in the development of novel therapeutic agents.

